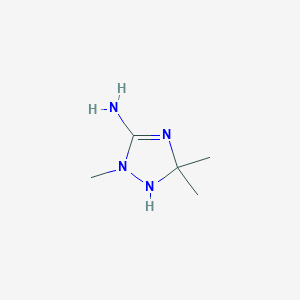
2,5,5-Trimethyl-2,5-dihydro-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,5-Trimethyl-2,5-dihydro-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-Trimethyl-2,5-dihydro-1H-1,2,4-triazol-3-amine typically involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation. This method allows for the efficient formation of the triazole ring through nucleophilic opening of the succinimide ring and subsequent recyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,5,5-Trimethyl-2,5-dihydro-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
2,5,5-Trimethyl-2,5-dihydro-1H-1,2,4-triazol-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,5,5-Trimethyl-2,5-dihydro-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
- 1H-Indene, 2,3-dihydro-1,5,7-trimethyl-
Comparison: Compared to these similar compounds, 2,5,5-Trimethyl-2,5-dihydro-1H-1,2,4-triazol-3-amine has a unique triazole ring structure that imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C5H12N4 |
|---|---|
Molecular Weight |
128.18 g/mol |
IUPAC Name |
2,5,5-trimethyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H12N4/c1-5(2)7-4(6)9(3)8-5/h8H,1-3H3,(H2,6,7) |
InChI Key |
IWKOFWRYWOTNCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN(C(=N1)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















